molecular formula C8H9NO2 B12525491 1-Methoxy-4-methyl-2-nitrosobenzene CAS No. 725702-66-9

1-Methoxy-4-methyl-2-nitrosobenzene

Katalognummer: B12525491
CAS-Nummer: 725702-66-9
Molekulargewicht: 151.16 g/mol
InChI-Schlüssel: IUFUYIXQEGPHGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-4-methyl-2-nitrosobenzene is an organic compound with the molecular formula C8H9NO2 It is a derivative of nitrosobenzene, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) on the benzene ring, along with a nitroso group (-NO)

Vorbereitungsmethoden

The synthesis of 1-Methoxy-4-methyl-2-nitrosobenzene can be achieved through several routes. One common method involves the nitration of 1-methoxy-4-methylbenzene (p-cresol methyl ether) followed by reduction to introduce the nitroso group. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, followed by reduction using reagents such as sodium dithionite or zinc in acetic acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.

Analyse Chemischer Reaktionen

1-Methoxy-4-methyl-2-nitrosobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of the nitroso group can yield amines. Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring. Reagents such as bromine (Br2) or chlorinating agents can be used under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro compounds, while reduction yields amines .

Wissenschaftliche Forschungsanwendungen

1-Methoxy-4-methyl-2-nitrosobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Methoxy-4-methyl-2-nitrosobenzene exerts its effects involves the interaction of the nitroso group with various molecular targets. The nitroso group can participate in redox reactions, forming reactive intermediates that can interact with cellular components. This includes the formation of nitroso-amine complexes, which can modify proteins and nucleic acids, leading to changes in cellular function and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-4-methyl-2-nitrosobenzene can be compared with other nitrosobenzene derivatives, such as:

    Nitrosobenzene: Lacks the methoxy and methyl groups, making it less reactive in certain substitution reactions.

    1-Methoxy-4-nitrosobenzene: Similar structure but without the methyl group, affecting its reactivity and applications.

    1-Methyl-4-nitrosobenzene:

The presence of both methoxy and methyl groups in this compound makes it unique, providing distinct reactivity patterns and broader applications in research and industry .

Eigenschaften

CAS-Nummer

725702-66-9

Molekularformel

C8H9NO2

Molekulargewicht

151.16 g/mol

IUPAC-Name

1-methoxy-4-methyl-2-nitrosobenzene

InChI

InChI=1S/C8H9NO2/c1-6-3-4-8(11-2)7(5-6)9-10/h3-5H,1-2H3

InChI-Schlüssel

IUFUYIXQEGPHGX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.